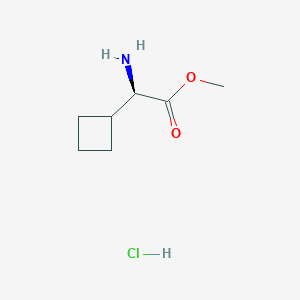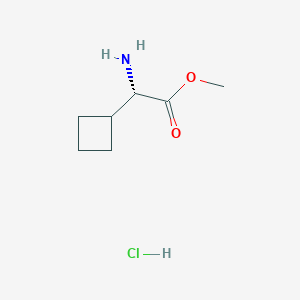
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%
Descripción general
Descripción
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is a compound with a wide range of applications in scientific research. It is a colorless to light yellow crystalline solid that is easily soluble in water and alcohol, and is used as a reagent in organic synthesis. It is also used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is a versatile compound with a number of advantages that make it useful in a variety of research settings.
Aplicaciones Científicas De Investigación
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, has a wide range of applications in scientific research, including enzymatic assays, enzyme-catalyzed reactions, and organic synthesis. It is used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is also used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds.
Mecanismo De Acción
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, acts as a substrate for enzyme-catalyzed reactions. It is a substrate for the enzyme thioesterase, which catalyzes the hydrolysis of thioesters to form the corresponding carboxylic acid and alcohol. The reaction of thioesterase with (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, results in the formation of 1-benzyl-2-thiocarbamoylpyrrolidine-1-carboxylic acid and benzyl alcohol.
Biochemical and Physiological Effects
(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is not known to have any biochemical or physiological effects. It is used solely as a reagent in scientific research, and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, for lab experiments include its solubility in water and alcohol, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to be used as a reagent in organic synthesis. The main limitation of (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is that it is not intended for human or animal consumption, and should not be ingested.
Direcciones Futuras
For (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, include further research into its use as a reagent in organic synthesis, as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It could also be used as a starting material for the synthesis of other compounds, such as peptides, nucleotides, and other small molecules. Additionally, further research could be conducted into the structure-activity relationships of (S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, and its derivatives.
Propiedades
IUPAC Name |
benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVERNDRXLDWSFC-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
